molecular formula C19H16N4OS B2444584 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034271-18-4

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2444584
CAS No.: 2034271-18-4
M. Wt: 348.42
InChI Key: AEEZKSZCKDCLHT-UHFFFAOYSA-N
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Description

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-18(23-7-3-2-6-17(23)22-13)19(24)21-11-14-9-15(12-20-10-14)16-5-4-8-25-16/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEZKSZCKDCLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound, being a potential CDK inhibitor, calcium channel blocker, and GABA A receptor modulator, could affect several biochemical pathways. It might influence cell cycle regulation, intracellular calcium signaling, and GABAergic neurotransmission. The downstream effects of these interactions could include altered cell proliferation, changes in cellular excitability, and modulation of synaptic transmission.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. As a potential CDK inhibitor, it could inhibit cell cycle progression and potentially exert anti-proliferative or cytostatic effects. As a calcium channel blocker, it could alter cellular excitability and various calcium-dependent cellular processes. As a GABA A receptor modulator, it could influence neuronal excitability and synaptic transmission.

Biological Activity

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound with potential biological activity. Its structure features a combination of imidazo and pyridine rings, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant research findings.

Synthesis

The synthesis of 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. The process may include:

  • Preparation of Intermediates : Starting with the synthesis of the pyridin-3-ylmethyl intermediate.
  • Coupling Reactions : Coupling the intermediate with a thiophene derivative.
  • Final Acylation : Acylating the intermediate with 2-methylbenzoyl chloride under basic conditions to yield the target compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can influence various biological pathways, potentially leading to therapeutic effects.

Biological Activity

Research indicates that 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity by inhibiting COX enzymes, which could indicate a potential for this compound as an anti-inflammatory agent .
  • Anticancer Potential : The imidazo and pyridine moieties are often associated with anticancer activity. Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines .

Research Findings and Case Studies

A review of recent literature reveals several studies evaluating the biological activity of compounds similar to 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide:

StudyCompoundActivityIC50/ED50 ValuesReference
1Compound ACOX-2 InhibitionIC50 = 0.04 μmol
2Compound BAnticancer ActivityED50 = 9.17 μM
3Compound CAntimicrobial EffectsNot specified

Structure–Activity Relationship (SAR)

The efficacy of 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide can be influenced by its structural components:

  • Substituents : The presence of electron-releasing groups enhances biological activity.
  • Lipophilicity : Modulating lipophilicity can improve bioavailability and reduce toxicity.
  • Target Interactions : Understanding how structural changes affect interactions with biological targets is crucial for optimizing therapeutic effects.

Scientific Research Applications

Research indicates that 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide exhibits various biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies suggest that it may act by interfering with specific signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Preliminary investigations have demonstrated the compound's effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, showing potential in treating conditions characterized by excessive inflammation.

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal evaluated the anticancer potential of the compound against breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed a notable reduction in bacterial viability, supporting its use as an antimicrobial agent .
  • Inflammation Modulation : A study assessing the anti-inflammatory effects demonstrated that treatment with the compound reduced markers of inflammation in animal models, indicating its potential utility in inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyridine core. Key steps include:

  • Coupling Reactions : A one-pot two-step procedure (e.g., using K₂CO₃ in DMF at room temperature) to introduce substituents, as described in similar imidazo[1,2-a]pyridine syntheses .
  • Amide Bond Formation : Reacting the carboxylic acid derivative with the appropriate amine (e.g., (5-(thiophen-2-yl)pyridin-3-yl)methylamine) using coupling agents like EDCI or HATU .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product, with yields often ranging from 45% to 60% .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm hydrogen environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and carbon types (e.g., carbonyl carbons at ~165–170 ppm) .
    • IR : Identification of functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹) .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical values within 2 ppm error) .
  • Melting Point Analysis : To assess purity (e.g., sharp melting points between 215–217°C indicate crystalline homogeneity) .

Advanced: How can reaction yields be optimized using experimental design?

Methodological Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading (e.g., Pd/C for reductions) .
  • Response Surface Methodology : Identify optimal conditions (e.g., higher yields in DMF at 50°C with 5 mol% catalyst) .
  • Validation : Replicate optimized conditions in triplicate to confirm reproducibility (e.g., yield improvement from 55% to 72%) .

Advanced: How can computational methods predict reactivity for derivative synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify reactive sites (e.g., electrophilic substitution at the pyridine nitrogen) .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore possible pathways for functionalization (e.g., predicting regioselectivity in thiophene coupling) .
  • Machine Learning : Train models on existing imidazo[1,2-a]pyridine reaction data to predict optimal reagents (e.g., KMnO₄ for oxidation vs. NaBH₄ for reduction) .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for dissolution and gradual addition of anti-solvents (e.g., water) for crystallization .
  • Chromatography : Silica gel columns with gradient elution (e.g., 5%–20% methanol in dichloromethane) to separate by polarity .
  • HPLC : For high-purity requirements (e.g., >98% purity), employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How to resolve contradictions in NMR data interpretation?

Methodological Answer:

  • 2D NMR : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals, resolving overlapping peaks (e.g., distinguishing pyridine vs. thiophene protons) .
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in amide bonds causing signal splitting) .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., imidazo[1,2-a]pyridine-3-carboxamides in ) to validate shifts .

Advanced: What strategies enhance bioactivity through structural modification?

Methodological Answer:

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine ring to improve metabolic stability .
  • Amide Isosteres : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and target binding .
  • Biological Screening : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) to correlate structure-activity relationships (SAR) .

Basic: What are common solubility challenges and initial formulation approaches?

Methodological Answer:

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) to identify pH-dependent solubility (e.g., poor solubility in neutral pH) .
  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility .
  • Co-solvents : Prepare stock solutions in DMSO (≤5% v/v) for in vitro assays to avoid precipitation .

Advanced: How to design stability studies for long-term storage?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
  • Analytical Monitoring : Track degradation via HPLC-UV (e.g., new peaks indicating hydrolysis products) .
  • Storage Recommendations : Store under nitrogen at -20°C in amber vials to minimize oxidation and photolysis .

Advanced: How to validate target engagement in biological assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., KD values < 1 µM indicate high affinity) .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target and assess compound efficacy loss, confirming specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.